N'-(4-nitrophenyl)cyclohexanecarboximidamide
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Overview
Description
N’-(4-nitrophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexanecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-nitroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitroaniline+cyclohexanecarboxylic acid chloride→N’-(4-nitrophenyl)cyclohexanecarboximidamide
Industrial Production Methods
Industrial production of N’-(4-nitrophenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Major Products Formed
Reduction: Formation of N’-(4-aminophenyl)cyclohexanecarboximidamide
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-(4-nitrophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-nitrophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenylcyclohexanecarboxylate
- 4-aminophenylcyclohexanecarboximidamide
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
Uniqueness
N’-(4-nitrophenyl)cyclohexanecarboximidamide is unique due to the presence of both a nitrophenyl group and a cyclohexanecarboximidamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
111833-13-7 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H17N3O2/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(17)18/h6-10H,1-5H2,(H2,14,15) |
InChI Key |
PQGKMSQIEMIBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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